Clionasterol

Description

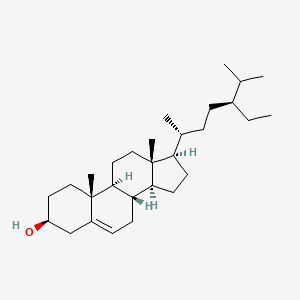

Structure

3D Structure

Propriétés

Numéro CAS |

83-47-6 |

|---|---|

Formule moléculaire |

C29H50O |

Poids moléculaire |

414.7 g/mol |

Nom IUPAC |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

Clé InChI |

KZJWDPNRJALLNS-FBZNIEFRSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

SMILES isomérique |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

SMILES canonique |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

melting_point |

147°C |

Autres numéros CAS |

83-47-6 |

Description physique |

Solid |

Synonymes |

24-ethylcholest-5-en-3 beta-ol 24-ethylcholesterol 3beta-sitosterol 3beta-stigmast-5-en-3-ol beta-sitosterol clionasterol gamma-sitosterol Harzol sitosterol sitosterol, (3beta)-isomer sitosterol, (3beta,24xi)-isomer sitosterol, 26-(14)C-labeled stigmast-5-en-3-ol, (3beta,24S)- |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Clionasterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionasterol is a phytosterol found predominantly in marine environments. As a C-24 epimer of sitosterol, it possesses a unique stereochemistry that contributes to its distinct biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its extraction and analysis, and insights into its biological significance. The information is tailored for professionals in research, science, and drug development who are interested in the potential applications of this marine-derived natural product.

Natural Sources of this compound

This compound is primarily biosynthesized by a variety of marine organisms, with significant concentrations found in sponges and various classes of algae. While its presence is widespread, quantitative data on its abundance remains relatively sparse in the scientific literature.

Marine Sponges

Sponges (Phylum Porifera) are a well-documented source of a diverse array of sterols, including this compound.[1][2][3] These compounds are integral components of their cell membranes and are believed to play a role in their defense mechanisms. Sponges of the genera Clathria and Didiscus have been identified as containing this compound as a major sterol component.[4]

Marine Algae

Various species of marine algae are known to produce this compound.

-

Green Algae (Chlorophyta): Species such as Caulerpa racemosa and Halimeda macroloba have been identified as sources of this compound.[5][6] In Caulerpa racemosa, a "this compound-rich fraction" has been isolated and studied for its biological activities.[5]

-

Diatoms (Bacillariophyta): Certain diatom species, including those from the genera Cyclotella and Skeletonema, are also known to synthesize a variety of sterols, with some studies indicating the presence of this compound.[7]

Data Presentation: Sterol Composition in Marine Organisms

The following tables summarize the available data on the sterol composition of selected marine organisms known to contain this compound. It is important to note that the concentration of individual sterols can vary depending on geographical location, season, and environmental conditions.

| Organism | Phylum/Division | Major Sterols Identified (% of Total Sterols) | This compound Content (% of Total Sterols) | Reference |

| Clathria major | Porifera | Δ5-sterols | Main sterol | [4] |

| Didiscus aceratus | Porifera | Δ5-sterols | Main sterol | [4] |

| Caulerpa racemosa | Chlorophyta | Phytosterols, including this compound | Not explicitly quantified | [5][8][9][10] |

| Halimeda macroloba | Chlorophyta | Phytosterols, including this compound | Not explicitly quantified | [6][11][12] |

Note: The term "Main sterol" indicates that it is one of the most abundant sterols, but a specific percentage was not provided in the cited literature.

Experimental Protocols

Extraction and Isolation of this compound from Marine Sponges

This protocol outlines a general procedure for the extraction and isolation of this compound from sponge tissue.

1. Sample Preparation:

- Collect sponge samples and immediately freeze or preserve in ethanol to prevent degradation of secondary metabolites.

- Lyophilize (freeze-dry) the sample to remove water.

- Grind the dried sponge material into a fine powder.

2. Extraction:

- Perform a Soxhlet extraction or maceration of the powdered sponge material with a polar solvent such as methanol or ethanol, followed by a less polar solvent like dichloromethane.[13]

3. Fractionation:

- Concentrate the crude extract under reduced pressure.

- Perform liquid-liquid partitioning of the crude extract between water and a non-polar solvent (e.g., n-hexane or ethyl acetate) to separate polar and non-polar compounds. The sterol fraction will partition into the non-polar layer.

4. Chromatographic Purification:

- Subject the non-polar fraction to column chromatography on silica gel.

- Elute with a gradient of n-hexane and ethyl acetate.

- Monitor the fractions using Thin-Layer Chromatography (TLC) and combine fractions containing this compound.

- Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol or acetonitrile.[14][15]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of sterols.

1. Derivatization:

- To increase volatility and improve chromatographic separation, convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether by reacting the dried extract with a silylating agent (e.g., BSTFA with 1% TMCS).[16][17]

2. GC-MS Analysis:

- Column: Use a non-polar capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).

- Injector and Detector Temperatures: Typically set to 280°C and 315°C, respectively.[16]

- Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 315°C) to elute the sterols. A typical program might be: hold at 60°C for 1 min, ramp at 25°C/min to 100°C, then at 15°C/min to 250°C, and finally at 3°C/min to 315°C.[16]

- Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600. Identification is achieved by comparing the retention time and mass spectrum with that of a this compound standard.

- Quantification: Use an internal standard (e.g., 5α-cholestane) added to the sample before extraction to correct for variations in extraction efficiency and injection volume. Create a calibration curve with known concentrations of a this compound standard to quantify the amount in the sample.[16][18]

Signaling Pathways and Biological Roles

Inhibition of Apoptosis Signaling Pathway

A this compound-rich fraction from Caulerpa racemosa has been shown to protect against particulate matter-induced skin damage by inhibiting oxidative stress and the apoptosis-related signaling pathway.[5] The proposed mechanism involves the downregulation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins.

Role in Membrane Structure

As a sterol, this compound is an essential component of cell membranes, where it modulates fluidity and permeability. Its rigid ring structure intercalates between the fatty acyl chains of phospholipids, while its flexible side chain interacts with the hydrophobic core of the membrane. This helps to maintain membrane integrity and influences the function of membrane-bound proteins.

Biosynthesis of this compound

The biosynthesis of phytosterols, including this compound, generally follows the isoprenoid pathway, starting from acetyl-CoA. In photosynthetic organisms, the pathway typically proceeds through cycloartenol as a key intermediate, rather than lanosterol which is characteristic of fungi and animals.[19][20][21][22]

Conclusion

This compound is a marine-derived phytosterol with a notable presence in sponges and various algae. While its biological activities, particularly its anti-inflammatory and anti-apoptotic properties, are of significant interest for drug development, a comprehensive quantitative understanding of its distribution in nature is still emerging. The protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound, facilitating further research into its pharmacological potential. The elucidation of its specific interactions within cellular signaling pathways and membranes will be crucial for harnessing its therapeutic benefits.

References

- 1. Sterols in marine invertebrates [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Sterols in marine invertebrates | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dpointernational.com [dpointernational.com]

- 8. Evaluation of Phytochemical Screening, Pigment Content, In Vitro Antioxidant, Antibacterial Potential and GC-MS Metabolite Profiling of Green Seaweed Caulerpa racemosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 10. Phytochemical study of Caulerpa racemosa (Forsk.) J. Agarth, an invading alga in the habitat of La Maddalena Archipelago - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Halogenated Compounds from Halimeda macroloba Seaweed with Potential Inhibitory Activity against Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phcogj.com [phcogj.com]

- 13. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 17. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. docs.nrel.gov [docs.nrel.gov]

- 19. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. | Sigma-Aldrich [sigmaaldrich.com]

- 20. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Clionasterol from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, sourcing, isolation, and characterization of Clionasterol, a bioactive sterol found in marine sponges. The document details experimental protocols, presents quantitative data in structured tables, and visualizes key processes using Graphviz diagrams, adhering to the specified technical requirements.

Introduction

Marine sponges are a prolific source of unique and biologically active secondary metabolites, making them a focal point for natural product discovery.[1] Among the diverse chemical entities isolated from these organisms, sterols play crucial roles in membrane structure and cellular signaling. This compound, a C-29 phytosterol, has garnered significant attention due to its notable anti-inflammatory and cytotoxic properties.[1] This guide serves as a technical resource for researchers and professionals in drug development, offering detailed methodologies for the extraction, purification, and characterization of this compound from marine sponge biomass.

Discovery and Sourcing of this compound

The history of sterol chemistry from marine invertebrates dates back to the early 20th century. One of the foundational papers in this field, "CONTRIBUTIONS TO THE STUDY OF MARINE PRODUCTS. VIII. THE STEROL OF SPONGES: this compound AND PORIFERASTEROL," laid the groundwork for the identification of unique sterols from sponges. While the initial discovery of this compound is rooted in early phytochemical investigations, its continued isolation from various marine sponge species underscores its prevalence and potential as a lead compound for drug discovery.

This compound has been identified in several marine sponge species, although quantitative yield data is often not extensively reported in the literature. The following table summarizes some of the known marine sponge sources of this compound and related sterols.

| Marine Sponge Species | Geographic Location | Reported this compound/Sterol Presence |

| Spirastrella inconstans | Not specified in snippet | A new derivative of this compound was isolated. |

| Cliona viridis | Atlantic Moroccan Coast | Contains a variety of unsaturated C27-C29 sterols, with cholesterol being predominant. |

| Xestospongia exigua | Not specified in snippet | This compound and its monoacetate derivative were isolated. |

| Theonella sp. | Not specified in snippet | A rich source of diverse and bioactive sterols. |

| Cribrochalina vasculum | Caribbean Sea | Source of various bioactive lipids, including sterols. |

Note: The yield of this compound can vary significantly based on the species, geographical location, and the extraction and purification methods employed.

Isolation and Purification Protocols

The isolation of this compound from marine sponges involves a multi-step process encompassing sample preparation, extraction, and chromatographic purification. The following protocols are generalized from established methodologies.[1]

Sample Preparation

-

Collection and Preservation: Collect marine sponge samples and immediately freeze them to prevent degradation of secondary metabolites.

-

Lyophilization: Freeze-dry the frozen sponge material to remove water, which facilitates subsequent grinding and extraction.

-

Grinding: Grind the lyophilized sponge into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

Two primary methods are commonly used for the initial extraction of lipids and other secondary metabolites from the prepared sponge powder:

-

Soxhlet Extraction:

-

Pack the powdered sponge material into a cellulose thimble and place it in a Soxhlet apparatus.

-

Extract the material with methanol for 8-12 hours.[1] The continuous cycling of fresh solvent ensures a thorough extraction.

-

-

Maceration:

Following either method, evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning

To separate nonpolar compounds, including sterols, from the more polar components of the crude extract, liquid-liquid extraction is employed:

-

Suspend the crude extract in a mixture of methanol and water.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane followed by ethyl acetate.[1]

-

The nonpolar fraction, which will contain this compound, is typically found in the n-hexane or ethyl acetate layer.

-

Evaporate the solvent from the nonpolar fraction to yield a concentrated sterol-rich extract.

Chromatographic Purification

3.4.1 Silica Gel Column Chromatography

This technique is used for the initial fractionation of the nonpolar extract to isolate the this compound-containing fraction.

-

Column Preparation: Prepare a silica gel column packed in n-hexane.

-

Sample Loading: Dissolve the nonpolar fraction in a minimal volume of the initial mobile phase (e.g., n-hexane) and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate.[1]

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Stain the TLC plates with a sterol-specific reagent (e.g., ceric sulfate spray followed by heating) to visualize the sterol-containing fractions.

-

Pooling: Combine the fractions containing this compound based on their TLC profiles.

3.4.2 High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, reversed-phase HPLC is often utilized.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.[1] The specific conditions should be optimized based on the column and HPLC system.

-

Detection: A Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 205-210 nm) is suitable for detecting sterols.[1]

-

Procedure:

-

Inject the partially purified this compound fraction onto the HPLC column.

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent to obtain pure this compound.

-

Experimental workflow for the isolation of this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for this compound, typically recorded in CDCl₃.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Position | δ (ppm) |

| 3 | 3.52 |

| 6 | 5.35 |

| 22 | 5.15 |

| 23 | 5.03 |

| 18 | 0.68 |

| 19 | 1.01 |

| 21 | 1.02 |

| 26 | 0.81 |

| 27 | 0.84 |

| 29 | 0.84 |

Note: NMR data can have slight variations depending on the solvent and instrument used.

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 414, corresponding to the molecular formula C₂₉H₅₀O. The fragmentation pattern is characteristic of sterols and can be used for structural confirmation. Key fragments often arise from the cleavage of the side chain and the sterol nucleus.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory effects being of particular interest. Studies have shown that phytosterols, including this compound, can modulate inflammatory responses by targeting key signaling pathways.

Anti-Inflammatory Mechanism

The anti-inflammatory activity of this compound is believed to be mediated, at least in part, through the inhibition of the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by stimuli such as lipopolysaccharide (LPS).

-

TLR4/NF-κB Pathway: this compound may inhibit the activation of TLR4, a receptor that recognizes pathogen-associated molecular patterns like LPS. This inhibition prevents the downstream recruitment of adaptor proteins such as MyD88, leading to the suppression of IκBα phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit. The inhibition of NF-κB activation results in the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

MAPK Pathway: this compound can also attenuate the phosphorylation of key kinases in the MAPK pathway, including p38, ERK, and JNK. The MAPK pathway is also crucial for the production of inflammatory mediators, and its inhibition by this compound contributes to the overall anti-inflammatory effect.

Putative anti-inflammatory signaling pathway of this compound.

Conclusion

This compound, a sterol readily available from various marine sponge species, presents a promising scaffold for the development of novel anti-inflammatory and cytotoxic agents. The methodologies outlined in this guide provide a robust framework for the efficient isolation and purification of this valuable natural product. Further research into the specific molecular targets of this compound within inflammatory signaling pathways will be crucial for its advancement as a therapeutic lead. This technical guide serves as a valuable resource for scientists dedicated to harnessing the therapeutic potential of marine natural products.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Clionasterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionasterol is a marine-derived phytosterol that has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and potential anticancer properties. As a member of the stigmastane class of sterols, its chemical architecture presents a complex stereochemical landscape. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and visualizations of key experimental workflows and its known interaction with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Structure and Stereochemistry

This compound is a C29 phytosterol characterized by a poriferast-5-ene steroidal nucleus.[1] Its systematic IUPAC name is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[2]

The core of the molecule consists of a tetracyclic cyclopenta[a]phenanthrene ring system. Key structural features include:

-

A hydroxyl group at the C-3 position with a beta configuration (axial).

-

A double bond between C-5 and C-6.

-

Methyl groups at C-10 and C-13.

-

A complex alkyl side chain at C-17.

The stereochemistry of this compound is of particular importance as it distinguishes it from other related phytosterols. It possesses multiple chiral centers, with the absolute configuration defined by the IUPAC name. A critical stereocenter is at C-24 in the side chain, which has the S configuration. This differentiates this compound from its epimer, β-sitosterol, which has an R configuration at the C-24 position.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. It is important to note that while this compound is sometimes referred to as γ-sitosterol, it is distinct from the more common β-sitosterol due to the stereochemistry at C-24.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₅₀O | [2] |

| Molecular Weight | 414.7 g/mol | [2] |

| CAS Number | 83-47-6 | [2] |

| Melting Point | 147 °C | [2] |

| Specific Rotation ([α]D) | Data not available* |

Experimental Protocols

Isolation and Purification

This compound is typically isolated from marine sources such as sponges and algae. A common strategy involves solvent extraction followed by chromatographic purification. To improve chromatographic separation, this compound is often converted to its less polar acetate derivative.

Protocol: Purification of this compound Acetate via Column Chromatography

-

Acetylation of Crude Extract:

-

Dissolve the crude sterol extract in pyridine.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding crushed ice and then extract the product with diethyl ether.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound acetate.

-

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in petroleum ether and pour it into a glass column. Allow the silica gel to pack uniformly.

-

Sample Loading: Dissolve the crude this compound acetate in a minimal amount of petroleum ether and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing the polarity).

-

Fraction Collection: Collect fractions of the eluate.

-

-

Analysis and Product Isolation:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 95:5).

-

Visualize the spots on the TLC plate using an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).

-

Combine the fractions containing the pure this compound acetate.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified product.

-

Structural Elucidation

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of sterols. For this compound acetate, characteristic fragment ions are observed that aid in its identification.

Table 2: Key GC-MS Fragmentation Data for this compound Acetate

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound Acetate | 456.4 | 396, 381, 255, 213, 147, 43 |

Biological Activity: Inhibition of the PI3K/Akt Signaling Pathway

This compound has been reported to exhibit inhibitory effects on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer. By inhibiting this pathway, this compound can induce apoptosis in cancer cells. The precise mechanism involves the inhibition of the activation of 3-phosphoinositide-dependent kinase 1 (PDK1) and its downstream targets, including Akt.

Conclusion

This compound is a structurally complex marine phytosterol with defined stereochemistry that distinguishes it from other common sterols. Its biological activities, particularly the inhibition of the PI3K/Akt pathway, make it a compound of interest for further investigation in drug development. This guide provides essential information on its chemical nature and methodologies for its study, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate its therapeutic potential and to establish a complete spectroscopic and physicochemical data profile.

References

The Biosynthesis of Clionasterol in Marine Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionasterol, a significant C-24 ethyl phytosterol found in various marine organisms, particularly microalgae, holds considerable interest for its potential pharmacological applications. Understanding its biosynthesis is crucial for harnessing its therapeutic potential. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. The pathway commences from the ubiquitous precursor cycloartenol and proceeds through a series of modifications, primarily catalyzed by sterol methyltransferases. This document summarizes key quantitative data, provides detailed experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic route and associated experimental workflows to facilitate a comprehensive understanding for researchers in marine natural products, biochemistry, and drug development.

Introduction

Marine organisms are a prolific source of unique and bioactive secondary metabolites. Among these, phytosterols, plant-derived sterols, are of significant interest due to their structural diversity and promising biological activities. This compound, a C29 phytosterol, is a prominent example, found in various marine algae and invertebrates.[1] Structurally, this compound is (3β,24S)-stigmast-5-en-3-ol, an epimer of the common plant sterol, β-sitosterol.[1] Its biosynthesis in marine organisms, particularly algae, follows a distinct pathway from that of terrestrial plants and fungi, making it a fascinating subject of biochemical research. This guide will elucidate the intricate enzymatic steps that lead to the formation of this marine sterol.

The Biosynthetic Pathway from Cycloartenol to this compound

The biosynthesis of this compound in marine algae originates from the triterpenoid cycloartenol, which is formed via the cyclization of 2,3-oxidosqualene by the enzyme cycloartenol synthase (CAS).[2] The subsequent pathway involves a series of demethylations, isomerizations, and critically, two successive methylation steps at the C-24 position of the sterol side chain.

The key enzymes orchestrating the C-24 alkylation are the S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs).[3] In many algae, a single SMT is capable of catalyzing both methylation steps required to form a C24-ethyl group.[3] The pathway proceeds through the Δ25(27)-olefin route, which is characteristic of green algae and differs from the Δ24(28)-olefin pathway found in fungi.[3][4]

The proposed biosynthetic steps are as follows:

-

Cycloartenol to 24-Methylene Cycloartanol: The initial step involves the methylation of cycloartenol at the C-24 position by a sterol methyltransferase (SMT1 activity), using SAM as the methyl donor, to produce 24-methylene cycloartanol.[3][4]

-

Opening of the Cyclopropane Ring: The cyclopropane ring of 24-methylene cycloartanol is then opened by a cycloeucalenol cycloisomerase (CPI) to form obtusifoliol.[5]

-

Demethylation at C-4 and C-14: A series of demethylation reactions at the C-4 and C-14 positions occur, catalyzed by a sterol C-4 demethylase and a sterol C-14 demethylase (CYP51), respectively. These steps lead to the formation of 24-methylene lophenol.[6]

-

Second Methylation to form 24-Ethylidene Lophenol: A second methylation event, catalyzed by a sterol methyltransferase (SMT2 activity), occurs on 24-methylene lophenol to yield 24-ethylidene lophenol.[7]

-

Further Modifications of the Sterol Nucleus: Subsequent enzymatic reactions, including desaturation and reduction steps, modify the sterol nucleus to introduce the characteristic Δ5 double bond of this compound.[8]

-

Reduction of the Side Chain: The final step involves the reduction of the ethylidene group in the side chain to an ethyl group, resulting in the formation of this compound.

Key Enzymes and Intermediates

The biosynthesis of this compound is a multi-enzyme process involving a cascade of specific reactions. The table below summarizes the key enzymes and their roles in the pathway.

| Enzyme Class | Specific Enzyme (example) | Substrate | Product | Function in Pathway |

| Oxidosqualene Cyclase | Cycloartenol Synthase (CAS) | 2,3-Oxidosqualene | Cycloartenol | Initial cyclization to form the sterol backbone. |

| Sterol Methyltransferase | SMT1 | Cycloartenol | 24-Methylene cycloartanol | First methylation at C-24. |

| Cyclopropyl Isomerase | Cycloeucalenol cycloisomerase (CPI) | 24-Methylene cycloartanol | Obtusifoliol | Opening of the cyclopropane ring. |

| Sterol Demethylase | Sterol C-14 demethylase (CYP51) | Obtusifoliol | 4α-methyl-5α-ergosta-8,24(28)-dien-3β-ol | Removal of the methyl group at C-14. |

| Sterol Methyltransferase | SMT2 | 24-Methylene lophenol | 24-Ethylidene lophenol | Second methylation at C-24. |

| Sterol Reductase | Δ24-sterol reductase | 24-Ethylidene sterol intermediate | This compound | Reduction of the side chain double bond. |

Quantitative Data

Quantitative analysis of enzyme kinetics and substrate concentrations provides crucial insights into the efficiency and regulation of the biosynthetic pathway. The following table presents representative quantitative data for key enzymes in sterol biosynthesis from studies on microalgae and related organisms.

| Enzyme | Organism | Km (µM) | Vmax (pmol/h/mg protein) | Reference |

| Sterol Methyltransferase (SMT) | Chlamydomonas reinhardtii | 15.6 (for Cycloartenol) | 120 | [3] |

| Sterol Methyltransferase (SMT) | Saccharomyces cerevisiae | 10-50 (for various sterols) | Not reported | [9] |

Experimental Protocols

Elucidating the biosynthesis of this compound requires a combination of biochemical and molecular techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from a marine algal source for structural confirmation and further studies.

Materials:

-

Freeze-dried algal biomass

-

Solvents: Hexane, Dichloromethane, Methanol, Ethyl acetate

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Extraction:

-

Grind the freeze-dried algal biomass to a fine powder.

-

Perform a sequential extraction with solvents of increasing polarity, starting with hexane, followed by dichloromethane, and then methanol.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Column Chromatography:

-

Pack a silica gel column with hexane.

-

Load the crude extract onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and monitor by TLC to identify fractions containing this compound.

-

-

HPLC Purification:

-

Pool the this compound-containing fractions and evaporate the solvent.

-

Dissolve the residue in a suitable solvent (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Elute with an isocratic mobile phase (e.g., methanol:water) to obtain pure this compound.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its structure by NMR and Mass Spectrometry.

-

Quantitative Analysis of Sterols by GC-MS

Objective: To identify and quantify this compound and its biosynthetic intermediates in an algal extract.

Materials:

-

Algal extract

-

Internal standard (e.g., 5α-cholestane)

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Protocol:

-

Sample Preparation:

-

GC-MS Analysis:

-

Data Analysis:

Isotopic Labeling Studies for Pathway Elucidation

Objective: To trace the incorporation of labeled precursors into this compound and its intermediates to confirm the biosynthetic pathway.

Materials:

-

Algal culture

-

Stable isotope-labeled precursor (e.g., [13C]acetate, [2H]methionine)

-

GC-MS system

Protocol:

-

Feeding Experiment:

-

Sterol Extraction and Analysis:

-

Harvest the algal cells and extract the total lipids.

-

Isolate the sterol fraction using TLC or column chromatography.

-

Derivatize the sterols and analyze by GC-MS.

-

-

Mass Isotopomer Analysis:

-

Analyze the mass spectra of this compound and its putative intermediates to determine the extent and pattern of isotope incorporation.[16]

-

The mass shift in the molecular ion and fragment ions will provide evidence for the biosynthetic origin of different parts of the molecule.

-

Heterologous Expression and Characterization of Sterol Methyltransferases

Objective: To express and functionally characterize an algal sterol methyltransferase (SMT) involved in this compound biosynthesis.

Materials:

-

cDNA from the marine alga of interest

-

Expression vector (e.g., pET vector for E. coli)

-

E. coli expression host (e.g., BL21(DE3))

-

Substrates (e.g., cycloartenol, 24-methylene lophenol)

-

S-adenosyl-L-methionine (SAM)

-

MTase-Glo™ Methyltransferase Assay kit (or similar)

Protocol:

-

Gene Cloning and Expression:

-

Isolate total RNA from the alga and synthesize cDNA.

-

Amplify the SMT gene by PCR and clone it into the expression vector.

-

Transform the expression vector into the E. coli host.

-

Induce protein expression with IPTG.[17]

-

-

Enzyme Assay:

-

Prepare a cell-free extract from the E. coli culture expressing the SMT.

-

Set up the enzyme reaction containing the cell-free extract, the sterol substrate, and SAM in a suitable buffer.[18]

-

Incubate the reaction at an optimal temperature for a specific time.

-

Stop the reaction and extract the sterols.

-

-

Product Analysis:

-

Analyze the reaction products by GC-MS to identify the methylated sterols.

-

Quantify the enzyme activity by measuring the amount of product formed. The MTase-Glo™ assay can be used to measure the formation of S-adenosyl homocysteine (SAH), a universal by-product of methylation reactions.[18]

-

Visualizations

Biosynthetic Pathway of this compound

Experimental Workflow for this compound Pathway Elucidation

Conclusion

The biosynthesis of this compound in marine organisms represents a fascinating example of the metabolic diversity found in marine ecosystems. The pathway, originating from cycloartenol and proceeding through a series of unique enzymatic modifications, particularly the C-24 alkylations catalyzed by sterol methyltransferases, highlights the evolutionary divergence of sterol synthesis. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is paramount for the potential biotechnological production and pharmacological development of this compound and related marine sterols. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich biochemical landscape of marine natural products.

References

- 1. gamma-Sitosterol | C29H50O | CID 457801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase: Implications for understanding sterol evolution in the green lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 11. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.nrel.gov [docs.nrel.gov]

- 13. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pathway engineering for the production of β-amyrin and cycloartenol in Escherichia coli-a method to biosynthesize plant-derived triterpene skeletons in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MTase-Glo™ Methyltransferase Assay [promega.com]

Pharmacological Properties of Clionasterol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionasterol, a prominent phytosterol primarily found in marine organisms, has emerged as a compound of significant interest in pharmacological research. Its unique chemical structure, closely related to other well-studied phytosterols like β-sitosterol, underpins a diverse range of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of this compound and its derivatives, focusing on its anti-inflammatory, anticancer, and antidiabetic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects, primarily through its interaction with the complement system, a key component of the innate immune response.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Target | IC50 Value |

| This compound | Classical Complement Pathway Inhibition | Complement Component C1 | 4.1 µM[1][2] |

Mechanism of Action: Inhibition of the Classical Complement Pathway

The anti-inflammatory activity of this compound is attributed to its potent inhibition of the classical complement pathway.[1][2] Mechanistic studies have revealed that this compound directly interferes with the complement component C1, the initiation complex of the classical pathway.[1][2] C1 is a complex of C1q, C1r, and C1s. This compound's interaction with C1 prevents its activation, thereby halting the downstream cascade that leads to the generation of pro-inflammatory mediators.[3][4]

Figure 1: Inhibition of the Classical Complement Pathway by this compound.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This model is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.[5][6]

-

Animal Model: Male Wistar rats (180-220 g) are used.

-

Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and this compound-treated groups at various doses.

-

Administration: this compound is administered orally or intraperitoneally 1 hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 3, and 5 hours) after carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Anticancer Properties

While direct experimental data for this compound is limited, research on its derivative, this compound acetate, and other phytosterols suggests a promising potential for anticancer activity, primarily through the induction of apoptosis.

Quantitative Data: Cytotoxic Activity of this compound Acetate (Hypothetical)

The following data is hypothetical and serves as a guide for future research.[7]

| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 18.2 |

| A549 | Lung Carcinoma | 32.8 |

| HCT116 | Colon Carcinoma | 21.4 |

| PC-3 | Prostate Adenocarcinoma | 15.7 |

| HepG2 | Hepatocellular Carcinoma | 28.9 |

Mechanism of Action: PI3K/Akt Signaling Pathway and Apoptosis

The proposed anticancer mechanism of this compound acetate involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation in many cancers.[5][7][8][9] Inhibition of this pathway is thought to modulate the expression of Bcl-2 family proteins, leading to the induction of apoptosis.[7][10][11][12][13][14][15][16][17]

-

Inhibition of PI3K/Akt: this compound acetate may inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.[7]

-

Modulation of Bcl-2 Family Proteins: Inhibition of Akt can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7][11][12]

-

Mitochondrial-Mediated Apoptosis: The increased Bax/Bcl-2 ratio enhances mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[11][12]

Figure 2: Proposed Anticancer Signaling Pathway of this compound Acetate.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound or its derivatives for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Figure 3: Experimental Workflow for the MTT Assay.

Antidiabetic Properties

While direct studies on this compound are limited, evidence from related phytosterols, such as β-sitosterol, suggests that this compound may possess antidiabetic properties by improving glucose metabolism.[18] A study on β-sitosterol-D-glucopyranoside, a compound with a similar sterol backbone, demonstrated its ability to stimulate glucose uptake in skeletal muscle cells.[9]

Proposed Mechanism of Action: PI3K/Akt-Dependent Glucose Uptake

The potential antidiabetic effect of this compound is hypothesized to be mediated through the PI3K/Akt signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle cells.[9]

-

Activation of PI3K/Akt: this compound may activate the PI3K/Akt pathway, similar to insulin signaling.

-

GLUT4 Translocation: Activated Akt promotes the translocation of GLUT4-containing vesicles from the intracellular space to the plasma membrane.[9]

-

Increased Glucose Uptake: The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the muscle cells, thereby lowering blood glucose levels.

Figure 4: Proposed PI3K/Akt-Mediated Glucose Uptake by this compound.

Experimental Protocol: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol measures the ability of a compound to stimulate glucose uptake in a skeletal muscle cell line.[9]

-

Cell Culture: L6 myotubes are cultured to differentiation.

-

Treatment: Differentiated myotubes are treated with various concentrations of this compound for a specified period (e.g., 16 hours).

-

Glucose Starvation: Cells are washed and incubated in a glucose-free medium.

-

Glucose Uptake: Radiolabeled 2-deoxy-D-glucose is added, and uptake is allowed to proceed for a short period (e.g., 10 minutes).

-

Lysis and Scintillation Counting: Cells are lysed, and the radioactivity is measured using a scintillation counter to quantify glucose uptake.

Experimental Protocol: In Vitro Insulin Secretion Assay in INS-1 Cells

This assay determines the effect of a compound on insulin secretion from a pancreatic beta-cell line.

-

Cell Culture: INS-1 cells are cultured in 24-well plates.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

-

Stimulation: The buffer is replaced with solutions containing low glucose, high glucose (positive control), and high glucose with various concentrations of this compound.

-

Supernatant Collection: After incubation (e.g., 1-2 hours), the supernatant is collected.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using an ELISA or RIA kit.[1]

Pharmacological Properties of this compound Derivatives

This compound Acetate

Acetylation of this compound may enhance its lipophilicity, potentially improving its bioavailability and cellular uptake.[7] While direct experimental data is limited, it is hypothesized that this compound acetate retains or possesses enhanced pharmacological activities compared to the parent compound.

This compound Glycosides

A study on acylated this compound glycosides isolated from Valeriana officinalis reported no significant anti-inflammatory, anticancer, or cytotoxic activity in a variety of in vitro cell-based assays.[3] This suggests that the glycosidic moiety may alter the biological activity profile of this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse pharmacological properties. The potent anti-inflammatory activity of this compound, mediated through the inhibition of the classical complement pathway, warrants further investigation for the development of novel anti-inflammatory agents. The proposed anticancer and antidiabetic mechanisms, centered around the modulation of the PI3K/Akt signaling pathway, provide a strong rationale for continued research into this compound and its acetylated form as potential therapeutic agents. Further studies are required to elucidate the precise mechanisms of action and to obtain comprehensive quantitative data on the efficacy of these compounds in various disease models. This technical guide provides a foundational framework to aid researchers in these future investigations.

References

- 1. This compound: a potent inhibitor of complement component C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Peptide Inhibitor of Complement C1, a Novel Suppressor of Classical Pathway Activation: Mechanistic Studies and Clinical Potential [frontiersin.org]

- 4. Complement cascade and its inhibitors | Abcam [abcam.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Bcl-2 family gene modulation during spontaneous apoptosis of B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modulation of Synaptic Transmission by the BCL-2 Family Protein BCL-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of Ca2+ Signaling by Anti-apoptotic B-Cell Lymphoma 2 Proteins at the Endoplasmic Reticulum–Mitochondrial Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic Modulation of Apoptosis: Targeting the BCL-2 Family at the Interface of the Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Clionasterol: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionasterol, a phytosterol predominantly found in marine organisms, is emerging as a compound of significant interest for its diverse therapeutic properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's potential as a therapeutic agent. It details its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities, supported by available quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound (24S-ethylcholest-5-en-3β-ol) is a C-24 epimer of β-sitosterol, distinguished by its stereochemistry at the C-24 position. It is primarily isolated from marine sources, including various species of marine algae and sponges[1]. Phytosterols, as a class, are known for their structural similarity to cholesterol and their diverse biological activities. This compound, in particular, has demonstrated a range of promising therapeutic effects in preclinical studies, positioning it as a compelling candidate for further drug development. This guide synthesizes the existing literature on this compound, focusing on its mechanisms of action and providing the necessary technical details to enable further research.

Therapeutic Potential and Mechanisms of Action

This compound exhibits a multifactorial therapeutic potential, with demonstrated activities in several key areas of pharmacology.

Anti-Cancer Activity

While specific cytotoxic data for pure this compound against a wide range of cancer cell lines is limited in publicly available literature, studies on this compound-rich fractions and structurally related phytosterols suggest a significant anti-proliferative and pro-apoptotic potential. The primary mechanism appears to be the modulation of key signaling pathways involved in cell survival and apoptosis.

Signaling Pathway:

This compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers[2][3][4][5]. This compound's inhibitory action is targeted at 3-phosphoinositide-dependent kinase 1 (PDK1), a key upstream kinase in the PI3K/Akt cascade. By inhibiting PDK1, this compound prevents the phosphorylation and subsequent activation of Akt, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.

Furthermore, the apoptotic mechanism of this compound likely involves the intrinsic or mitochondrial pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, particularly caspase-3, which executes the final stages of apoptosis[6][7][8][9].

Caption: this compound's Anti-Cancer Signaling Pathway.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. A this compound-rich fraction has been shown to possess anti-inflammatory properties by downregulating the production of inflammatory mediators. A key mechanism in inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS)[10][11][12]. While direct evidence for this compound's inhibition of NF-κB is still emerging, its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages suggests an interaction with this pathway.

Signaling Pathway:

In the canonical NF-κB pathway, stimuli such as LPS lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this cascade, possibly by inhibiting the IκB kinase (IKK) complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 9. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Clionasterol: A Deep Dive into its Anti-inflammatory and Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Clionasterol, a marine-derived phytosterol, has garnered significant scientific interest for its potential therapeutic applications, particularly in the realms of inflammation and oxidative stress. This technical guide provides a comprehensive overview of the existing research on the anti-inflammatory and antioxidant activities of this compound. While quantitative data on the pure compound remains somewhat limited in publicly available literature, this document synthesizes the current knowledge, detailing its mechanisms of action, providing established experimental protocols for its evaluation, and presenting available quantitative data. The information is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, highlighting the therapeutic promise of this compound and identifying areas for future investigation.

Introduction

Phytosterols, plant-derived steroid alcohols, are increasingly recognized for their diverse biological activities and potential health benefits. This compound (γ-sitosterol), a prominent member of this class found in various marine organisms such as sponges and algae, has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and cholesterol-lowering effects.[1][2] Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The ability of this compound to modulate these processes positions it as a promising candidate for the development of novel therapeutic agents. This guide aims to provide an in-depth analysis of the scientific evidence supporting the anti-inflammatory and antioxidant activities of this compound.

Quantitative Data on Biological Activities

While extensive research has been conducted on this compound-rich fractions, specific quantitative data for the pure compound, particularly regarding its antioxidant capacity, is not widely available in the current literature. The following tables summarize the available quantitative data for this compound and highlight areas where further research is needed.

Table 1: Anti-inflammatory Activity of this compound

| Assay/Target | Cell Line/System | IC50 / Effect | Reference(s) |

| Classical Complement Pathway | In vitro (Human) | IC50 = 4.1 µM | [1] |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Data not available for pure compound | - |

| Prostaglandin E2 (PGE2) Production | - | Data not available for pure compound | - |

| Tumor Necrosis Factor-alpha (TNF-α) Production | - | Data not available for pure compound | - |

| Interleukin-6 (IL-6) Production | - | Data not available for pure compound | - |

Table 2: Antioxidant Activity of this compound

| Assay | IC50 Value | Reference(s) |

| DPPH Radical Scavenging | Data not available for pure compound | - |

| ABTS Radical Scavenging | Data not available for pure compound | - |

| Intracellular ROS Scavenging | HaCaT keratinocytes | Dose-dependent reduction by this compound-rich fraction |

Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. The primary mechanisms identified to date involve the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Research suggests that this compound can interfere with this pathway, although the precise molecular targets are still under investigation.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates inflammatory responses. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory mediators. While direct evidence for this compound's interaction with specific MAPK components is still emerging, it is hypothesized that its anti-inflammatory effects are, in part, mediated through the downregulation of this pathway.

Antioxidant Mechanism of Action

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a crucial role in the pathogenesis of many diseases. This compound has demonstrated antioxidant properties by directly scavenging free radicals and by modulating intracellular antioxidant defense mechanisms. Studies on this compound-rich fractions have shown a dose-dependent reduction in intracellular ROS levels in human keratinocytes.[3][4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory and antioxidant activities of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Reagents and Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in a suitable solvent like methanol or DMSO)

-

Methanol

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the this compound stock solution in methanol.

-

Add 100 µL of each this compound dilution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well containing 100 µL of methanol and 100 µL of DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents and Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS•+ solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the this compound stock solution.

-

Add 10 µL of each this compound dilution to the wells of a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

-

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

A standard curve is generated using sodium nitrite to quantify the amount of nitrite in the samples.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific proteins, such as cytokines and prostaglandins, in cell culture supernatants.

-

Reagents and Materials:

-

Specific ELISA kits for TNF-α, IL-6, and PGE2

-

Cell culture supernatants from this compound and LPS-treated cells (as prepared in the NO assay)

-

Wash buffer

-

Detection antibody

-

Substrate solution

-

Stop solution

-

Microplate reader

-

-

Procedure:

-

Follow the specific instructions provided with each ELISA kit.

-

Typically, the wells of a microplate are pre-coated with a capture antibody specific for the target molecule.

-

The cell culture supernatants and standards are added to the wells and incubated.

-

After washing, a biotinylated detection antibody is added.

-

Following another wash, a streptavidin-HRP conjugate is added.

-

A substrate solution is then added, which develops a color in proportion to the amount of bound enzyme.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

The concentration of the cytokine or PGE2 in the samples is determined by comparison to a standard curve.

-

Conclusion and Future Directions

This compound, a marine-derived phytosterol, exhibits promising anti-inflammatory and antioxidant activities. Its ability to inhibit the classical complement pathway and modulate key inflammatory signaling pathways like NF-κB and MAPK, coupled with its potential to reduce oxidative stress, underscores its therapeutic potential. However, a significant gap in the literature exists regarding specific quantitative data for the pure compound in various antioxidant and anti-inflammatory assays.

Future research should focus on:

-

Determining the IC50 values of pure this compound in standardized antioxidant assays (DPPH, ABTS, etc.).

-

Quantifying the inhibitory effects of pure this compound on the production of key inflammatory mediators such as NO, PGE2, TNF-α, and IL-6 in relevant cell models.

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

A more comprehensive understanding of the quantitative bioactivity and molecular mechanisms of pure this compound will be crucial for its successful development as a novel therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.

References

Clionasterol: A Technical Guide on its Antibacterial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionasterol, a prominent phytosterol primarily sourced from marine organisms, has garnered scientific interest for its diverse bioactive properties. Among these, its antibacterial and antifungal activities present a promising avenue for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial characteristics of this compound. While direct quantitative data for the pure compound remains limited in publicly available literature, this document synthesizes existing qualitative evidence and data from this compound-rich fractions. It details standard experimental protocols for evaluating antimicrobial efficacy and proposes potential mechanisms of action based on the known behavior of related phytosterols. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the potential of this compound and the areas requiring further investigation.

Introduction

This compound (Stigmast-5-en-3β-ol) is a naturally occurring phytosterol found in a variety of marine sources, including algae and sponges.[1] Phytosterols are integral structural components of plant cell membranes, analogous to cholesterol in animal cells. Beyond their structural role, many phytosterols, including this compound, exhibit a range of biological activities, such as anti-inflammatory, antioxidant, and cholesterol-lowering effects.[1] Notably, multiple sources have reported the antibacterial and antifungal properties of this compound, suggesting its potential as a lead compound in the development of new antimicrobial therapies.[1][2] This guide focuses specifically on these antimicrobial attributes, consolidating the available scientific information to facilitate further research and development.

Antibacterial Properties of this compound

Direct quantitative data on the antibacterial activity of purified this compound is not extensively available in the reviewed literature. However, studies on extracts and fractions rich in this compound provide strong indications of its antibacterial potential.

Summary of Antibacterial Activity

The available data, primarily from studies on this compound-rich extracts, suggests activity against a range of bacteria. It is important to note that these values may not be representative of the pure compound and should be interpreted with caution.

| Source Material | Bacterial Strain(s) | Observed Effect | Quantitative Data (if available) | Citation |

| This compound-Rich Fraction | Not Specified | Stated to possess antibacterial activity. | No specific data provided. | [2] |

Potential Antibacterial Mechanisms of Action

The precise mechanism by which this compound exerts its antibacterial effects has not been elucidated. However, based on the known mechanisms of other phytosterols and membrane-active compounds, several potential pathways can be hypothesized:

-

Disruption of Cell Membrane Integrity: Phytosterols can intercalate into the lipid bilayer of bacterial cell membranes. This insertion can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death. This disruption can be particularly effective against Gram-positive bacteria, whose cell wall is more accessible to lipophilic compounds.

-

Inhibition of Cell Wall Synthesis: Some antimicrobial compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. While not directly reported for this compound, this remains a plausible mechanism that warrants investigation.

-

Inhibition of Essential Enzymes: this compound may inhibit bacterial enzymes that are crucial for metabolic pathways, DNA replication, or protein synthesis.

Antifungal Properties of this compound

Similar to its antibacterial properties, the antifungal activity of this compound is mentioned in the literature, but specific quantitative data for the pure compound is scarce.

Summary of Antifungal Activity

The antifungal potential of this compound is supported by qualitative statements in scientific publications.

| Source Material | Fungal Strain(s) | Observed Effect | Quantitative Data (if available) | Citation |

| This compound | Not Specified | Stated to possess antifungal activities. | No specific data provided. | [2] |

Potential Antifungal Mechanisms of Action

The antifungal mechanism of phytosterols is often linked to their interaction with the fungal cell membrane, particularly with ergosterol.

-

Interaction with Ergosterol Biosynthesis: A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. This compound may inhibit key enzymes in this pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disrupts membrane integrity and function.

-

Direct Membrane Disruption: Similar to its potential antibacterial mechanism, this compound could directly interact with the fungal cell membrane, altering its fluidity and permeability, and causing leakage of cellular contents.

Experimental Protocols for Antimicrobial Evaluation

To rigorously assess the antibacterial and antifungal properties of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Pure this compound

-

Appropriate solvent (e.g., DMSO)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth and solvent)

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Add the diluted inoculum to each well containing the this compound dilutions.

-

Include a positive control (broth with a standard antimicrobial), a negative control (broth with solvent), and a growth control (broth with inoculum only).

-

Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-